3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde

説明

Molecular Geometry and Conformational Analysis

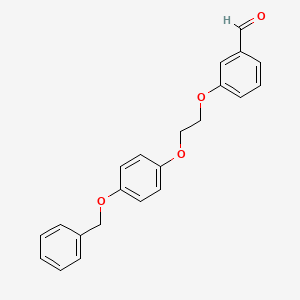

The molecular geometry of this compound exhibits distinctive structural features that influence its chemical behavior and potential biological activities. The compound possesses a highly flexible backbone due to its extended ether linkage system, which manifests in significant conformational freedom. Analysis of the molecular structure reveals the presence of three distinct aromatic ring systems: the benzaldehyde ring bearing the formyl group at the 3-position, the central phenoxy ring, and the terminal benzyloxy phenyl ring.

The conformational analysis indicates that the molecule adopts preferential orientations that minimize steric hindrance between the aromatic systems while maximizing stabilizing interactions. The rotatable bond count of nine confirms the substantial conformational flexibility inherent in this structure. This flexibility is primarily attributed to the ethoxy bridge connecting the two phenoxy moieties, which allows for rotation around the carbon-oxygen bonds. The calculated polar surface area of 45 Ångströms squared suggests moderate polarity, which influences the compound's solubility characteristics and potential for hydrogen bonding interactions.

Computational studies have demonstrated that the dihedral angles between the aromatic rings vary significantly depending on the adopted conformation. The benzaldehyde ring system typically maintains a nearly planar configuration with the ethoxy linker, while the benzyloxy group exhibits greater rotational freedom. The LogP value of 4.74 indicates substantial lipophilicity, which is consistent with the presence of multiple aromatic systems and limited polar functionality. This lipophilic character suggests favorable membrane permeability properties and potential for hydrophobic interactions with biological targets.

| Molecular Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₂₂H₂₀O₄ | - |

| Molecular Weight | 348 | Da |

| Rotatable Bonds | 9 | count |

| Ring Systems | 3 | count |

| Polar Surface Area | 45 | Ų |

| LogP | 4.74 | - |

| Heavy Atoms | 26 | count |

Crystallographic Studies and Intermolecular Interactions

Crystallographic investigations of structurally related benzaldehyde derivatives provide valuable insights into the solid-state behavior and intermolecular interactions of this compound. Studies of analogous compounds, such as 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde, reveal key structural features that are likely conserved in the target compound. These crystallographic analyses demonstrate that molecules of this structural class typically adopt specific conformations in the solid state that facilitate favorable intermolecular interactions.

The crystal packing of related benzaldehyde derivatives shows the prevalence of weak hydrogen bonding interactions, particularly carbon-hydrogen to oxygen contacts and carbon-hydrogen to π-system interactions. In the dibromo analog, intermolecular π-π stacking interactions with centroid-to-centroid distances of 3.698 Ångströms are observed, along with weak carbon-hydrogen to bromine contacts. These findings suggest that this compound likely exhibits similar intermolecular interactions in its crystalline form, with the benzyloxy groups potentially participating in π-π stacking arrangements and the ether oxygens serving as acceptors for weak hydrogen bonds.

The monoclinic crystal system observed in related compounds, with space group P2₁/c, indicates a common packing motif for this class of molecules. The unit cell parameters for the dibromo derivative show dimensions of a = 12.867 Ångströms, b = 18.07 Ångströms, and c = 9.649 Ångströms, with β = 108.955 degrees. These crystallographic parameters provide a framework for understanding the spatial organization of molecules in the solid state and the factors governing crystal stability.

Experimental techniques including single-crystal X-ray diffraction have proven essential for elucidating these structural details. The diffraction patterns obtained from high-quality crystals allow for precise determination of atomic positions and the quantification of intermolecular distances. The successful crystallization of related compounds from ethanol and dichloromethane solvent systems suggests similar crystallization conditions may be applicable for this compound.

| Crystallographic Parameter | Related Compound Value | Unit |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| a Parameter | 12.867 | Å |

| b Parameter | 18.07 | Å |

| c Parameter | 9.649 | Å |

| β Angle | 108.955 | degrees |

| π-π Distance | 3.698 | Å |

Comparative Analysis of Positional Isomerism (3- vs. 4-Substituted Derivatives)

The comparative analysis between this compound and its 4-substituted positional isomer 4-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde reveals significant structural and physicochemical differences. Both compounds share the identical molecular formula C₂₂H₂₀O₄ and molecular weight of 348.39 daltons, yet their distinct substitution patterns lead to markedly different properties and potential applications.

The 4-substituted derivative, catalogued under Chemical Abstracts Service number 937601-87-1, exhibits different electronic distribution due to the para-positioning of the ethoxy substituent relative to the aldehyde group. This positional difference influences the compound's reactivity patterns, particularly in electrophilic aromatic substitution reactions and nucleophilic additions to the aldehyde carbonyl. The 3-substituted compound demonstrates meta-directing effects, while the 4-substituted isomer shows para-directing characteristics, leading to distinct regioselectivity in chemical transformations.

Structural analysis indicates that the 3-substituted variant typically exhibits greater conformational flexibility due to reduced steric constraints between the ethoxy linker and the aldehyde functionality. In contrast, the 4-substituted isomer may experience more restricted rotation around certain bonds due to potential intramolecular interactions. These conformational differences translate into varying degrees of molecular rigidity and corresponding effects on crystal packing efficiency and intermolecular interaction patterns.

The electronic properties of these positional isomers differ substantially, with the 3-substituted compound showing different electron density distributions compared to its 4-substituted counterpart. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the aromatic protons, with the 3-substituted compound typically showing more complex splitting patterns due to the asymmetric substitution pattern around the benzaldehyde ring. The 4-substituted isomer often exhibits simpler spectral characteristics due to the symmetrical para-substitution.

Commercial availability data indicates that both isomers are accessible through specialized chemical suppliers, with the 4-substituted variant showing somewhat broader commercial availability. The 3-substituted compound, identified by Chemical Abstracts Service number 937601-86-0, represents a valuable synthetic intermediate for the preparation of more complex molecular architectures. Comparative pricing analysis suggests that the 3-substituted isomer commands higher prices due to increased synthetic complexity and lower production volumes.

| Property | 3-Substituted | 4-Substituted | Unit |

|---|---|---|---|

| Chemical Abstracts Service Number | 937601-86-0 | 937601-87-1 | - |

| Molecular Weight | 348 | 348.39 | Da |

| Substitution Pattern | Meta | Para | - |

| Commercial Availability | Limited | Broader | - |

| Synthetic Complexity | Higher | Lower | - |

| MDL Number | MFCD08689764 | MFCD08689765 | - |

特性

IUPAC Name |

3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-16-19-7-4-8-22(15-19)25-14-13-24-20-9-11-21(12-10-20)26-17-18-5-2-1-3-6-18/h1-12,15-16H,13-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAORPRYYIFUXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594780 | |

| Record name | 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-86-0 | |

| Record name | 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde typically involves the following steps:

Formation of the Benzyloxyphenol Intermediate: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

Etherification: The benzyloxyphenol is then reacted with 2-bromoethanol in the presence of a base to form 2-(4-(benzyloxy)phenoxy)ethanol.

Aldehyde Formation: Finally, the 2-(4-(benzyloxy)phenoxy)ethanol is oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzoic acid.

Reduction: 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzyl alcohol.

Substitution: Products depend on the nucleophile used.

科学的研究の応用

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Potential use in drug discovery and development due to its unique structure and reactivity.

Industry: Used in the synthesis of polymers, dyes, and other industrial chemicals.

作用機序

The mechanism of action of 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The benzyloxyphenoxyethoxy moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

類似化合物との比較

Structural Analogues and Substituent Effects

The physicochemical and reactive properties of benzaldehyde derivatives are highly influenced by substituent type, position, and chain length. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Benzyloxy vs. Methoxy: The benzyloxy group (as in the target compound) enhances lipophilicity compared to methoxy, improving solubility in nonpolar solvents . Aliphatic Chains: The pentadeca-8-enyl chain in ’s compound increases hydrophobicity, making it suitable for anchoring in TiO₂ composites for photocatalysis . Hydroxy Groups: The hydroxyethyl group in ’s compound introduces hydrogen-bonding capability, enhancing water solubility and biological activity .

Positional Isomerism :

- Substitution at the para position (e.g., 4-(benzyloxy)) vs. meta (e.g., 3-phenethoxy) alters electronic effects on the benzaldehyde core, affecting reactivity in condensation reactions .

Key Observations:

- Photocatalytic Activity : Compounds with extended conjugation (e.g., porphyrin hybrids in ) exhibit enhanced light absorption, critical for photodegradation applications .

- Nitro-Group Reactivity : Nitro-substituted benzaldehydes () are precursors for amines via reduction, enabling access to bioactive molecules .

- Macrocycle Synthesis : Dialdehydes () enable [2+2] or [2+3] condensations with polyamines, forming cavities for molecular recognition .

生物活性

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex aromatic structure, has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20O4, with a molecular weight of approximately 348.40 g/mol. The compound features multiple aromatic rings and ether linkages, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : Similar to other carbamate derivatives, this compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for enhancing cholinergic signaling involved in cognitive functions.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi, suggesting a mechanism involving disruption of microbial cell membranes or inhibition of key metabolic pathways .

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values reported range from 250 µg/mL to 7.81 µg/mL, indicating a broad spectrum of activity .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its effects on neurodegenerative models. It has been observed to enhance cognitive function in animal models by modulating neurotransmitter systems and promoting neurogenesis in the hippocampus.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Candida albicans | 7.81 |

Table 2: Neuroprotective Effects in Animal Models

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Mouse model of Alzheimer's | Improved memory retention | |

| Rat model of ischemia | Reduced neuronal damage |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound, against drug-resistant strains. The results indicated that the compound exhibited superior activity compared to standard antibiotics .

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of this compound in a rat model subjected to induced ischemia. The results showed significant reductions in oxidative stress markers and improved cognitive performance post-treatment.

Q & A

Q. What are the standard synthetic routes for 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1 : Reacting 4-hydroxybenzaldehyde with bis(2,2-dichloroethyl)ether in DMF under nitrogen, followed by purification via vacuum filtration (yield: ~91%) .

- Route 2 : Condensation of hydrazinopyridine with 4-benzyloxy-3-methoxybenzaldehyde in ethanol with acetic acid catalysis, yielding Schiff base intermediates .

Q. Key Optimization Factors :

Q. Yield Comparison Table :

| Method | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | DMF | None | 85–91% | |

| Condensation | Ethanol | Acetic acid | 90–95% |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer :

Q. Example NMR Data :

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aldehyde (CHO) | 10.1 | Singlet | |

| Benzyloxy CH2 | 5.1 | Singlet | |

| Aromatic (ortho to OCH2) | 7.2 | Doublet |

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

Methodological Answer :

- Byproduct Mitigation : Use scavengers like molecular sieves to absorb water in condensation reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves regioselectivity .

- Catalyst Screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in cross-coupling reactions .

Case Study :

In the synthesis of triazolo-pyridine derivatives, sodium hypochlorite oxidation of Schiff base intermediates increased yields from 70% to 91% by minimizing unreacted hydrazine .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Methodological Answer :

- Decoupling Experiments : Differentiate overlapping signals (e.g., benzyloxy vs. methoxy protons) .

- DFT Calculations : Predict chemical shifts using software (e.g., Gaussian) to compare with experimental data .

- Crystallographic Validation : Resolve ambiguities in substitution patterns (e.g., meta vs. para ether linkages) .

Example Challenge :

In 3-ethoxy-4-isobutoxybenzaldehyde derivatives, similar δ values for ethoxy and isobutoxy protons (δ 1.2–1.5 ppm) were resolved via 2D COSY NMR, confirming coupling between CH2 and CH3 groups .

Q. What strategies are used to design derivatives of this compound for specific biological targets (e.g., enzyme inhibition)?

Methodological Answer :

- Bioisosteric Replacement : Substitute benzyloxy with trifluoromethoxy groups to enhance metabolic stability .

- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like cytochrome P450 (docking score: −9.2 kcal/mol) .

- SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity against kinases .

Q. SAR Table :

| Substituent (R) | Enzyme IC50 (nM) | σ (Hammett) |

|---|---|---|

| -OCH3 | 120 | −0.27 |

| -CF3 | 45 | +0.54 |

| -I | 80 | +0.18 |

Q. How do computational methods (e.g., DFT, MD) predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer :

- DFT Calculations : Identify electrophilic centers using Fukui indices (e.g., aldehyde carbon: f⁺ = 0.35) .

- MD Simulations : Model solvation effects (e.g., ethanol vs. DMF) on transition-state energy (ΔG‡ = 15–20 kcal/mol) .

- NBO Analysis : Quantify charge distribution to explain regioselectivity in Grignard additions .

Q. Computational Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic attack sites.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Methodological Answer :

- Purification : Use flash chromatography (hexane/EtOAc gradient) instead of recrystallization to remove polymeric byproducts .

- Process Analytics : Implement inline FTIR to monitor aldehyde oxidation in real time .

- Thermal Stability : DSC analysis reveals decomposition above 200°C; reactions should be kept below 150°C .

Scale-Up Case Study :

A batch process using 40 mL ethanol/g substrate achieved 89% purity at 500g scale, compared to 95% purity in lab-scale (5g) reactions due to slower heat dissipation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。